Fuziline Oral Bioavailability (18.14%) vs. Benzoylmesaconine (3.05%): A 6-Fold Improvement in Systemic Exposure
In a comparative pharmacokinetic study evaluating potential quality markers (PQ-markers) for Fuzi, Fuziline (FE) demonstrated an average oral bioavailability of 18.14% in C57BL/6J mice. This represents a 6-fold increase compared to the oral bioavailability of benzoylmesaconine (BMA), a current official Q-marker, which was only 3.05% . Furthermore, a separate study in rats reported Fuziline's absolute oral bioavailability as 21.1% ± 7.0% . This data indicates Fuziline achieves significantly greater systemic exposure than BMA upon oral administration, a critical factor for in vivo efficacy studies.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 18.14% (mice) ; 21.1±7.0% (rats) |
| Comparator Or Baseline | Benzoylmesaconine (BMA): 3.05% (mice) |
| Quantified Difference | Fuziline exhibits a 5.95-fold (mice) to 6.9-fold (rats) higher oral bioavailability than BMA. |
| Conditions | C57BL/6J mice, oral gavage ; Sprague-Dawley rats, oral administration 4 mg/kg . |
Why This Matters
Higher oral bioavailability ensures more consistent and predictable systemic drug levels in preclinical animal models, reducing the required dose and inter-subject variability for in vivo experiments.
- [1] Li X, et al. Neoline, fuziline, songorine and 10-OH mesaconitine are potential quality markers of Fuzi: In vitro and in vivo explorations as well as pharmacokinetics, efficacy and toxicity evaluations. J Ethnopharmacol. 2023 Mar 1;303:115879. View Source
- [2] Sun J, et al. Quantitative determination of diterpenoid alkaloid Fuziline by hydrophilic interaction liquid chromatography (HILIC)-electrospray ionization mass spectrometry and its application to pharmacokinetic study in rats. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Jan 15;913-914:55-60. View Source
